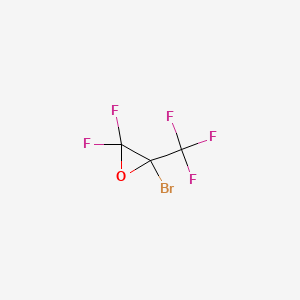
2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane
Übersicht
Beschreibung
2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane, also known as BDFTO, is a brominated fluorinated oxirane compound. It is a colorless liquid with a boiling point of 36.7 °C and a melting point of -74 °C. BDFTO has a wide range of applications in the fields of medicine, biochemistry, and materials science. It is used as a reagent in organic synthesis, a catalyst in medicinal chemistry, and a surfactant in materials science.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane, as part of the broader category of brominated and fluorinated compounds, has been the subject of environmental studies focusing on their presence, degradation pathways, and toxicological profiles. Environmental concentrations and toxicology studies of related brominated phenols highlight the relevance of such compounds in environmental matrices, pointing towards the ubiquity of brominated compounds, their sources, and degradation products in the environment (Koch & Sures, 2018). Research into microbial degradation of polyfluoroalkyl chemicals, which are structurally related, indicates the complexity of degradation pathways for these substances, further emphasizing the need for understanding the environmental fate of compounds like 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane (Liu & Avendaño, 2013).
Advanced Oxidation Processes (AOPs) and Water Treatment
The use of AOPs for water treatment highlights the potential for creating or breaking down complex fluorinated and brominated compounds. The review on AOP byproducts underscores the formation of toxic substances, including bromate and halogenated organic compounds during the degradation of dissolved organic matter, relevant to understanding the behavior of 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane in such processes (Ike et al., 2019).
Chemical Synthesis and Fluoroalkylation Reactions
Fluoroalkylation reactions in aqueous media provide insights into the synthetic utility of fluorinated oxiranes, including those structurally similar to 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane. These reactions are crucial for introducing fluorinated motifs into organic molecules, reflecting the importance of such reagents in medicinal chemistry and materials science (Song et al., 2018).
Epoxy Resins and Polymer Chemistry
The synthesis and application of epoxy monomers derived from vegetable oils provide a context for understanding the reactivity and utility of oxirane compounds in developing sustainable materials. Studies comparing glycidyl esters of epoxidized fatty acids with traditional epoxy resins underscore the relevance of oxirane functional groups in polymer chemistry, suggesting potential applications for 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane in material science (Wang & Schuman, 2013).
Environmental Fate of Fluorinated Compounds
The sources, fate, and transport of perfluorocarboxylates review, although not directly about 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane, provides valuable insights into the environmental behavior of related fluorinated compounds. It discusses the challenges in managing the environmental impact of such substances, highlighting the importance of understanding the environmental pathways of fluorinated oxiranes (Prevedouros et al., 2006).
Safety And Hazards
While specific safety and hazard information for 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane is not available, general safety measures for similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5O/c4-1(2(5,6)7)3(8,9)10-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIHZPYLYTJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663101 | |
| Record name | 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-(trifluoromethyl)difluorooxirane | |
CAS RN |
933668-42-9 | |
| Record name | 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



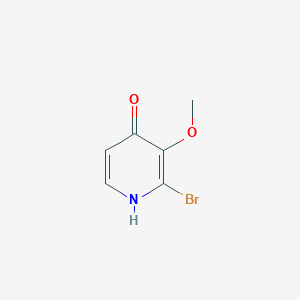
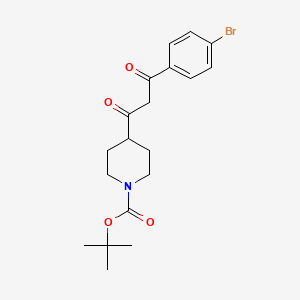
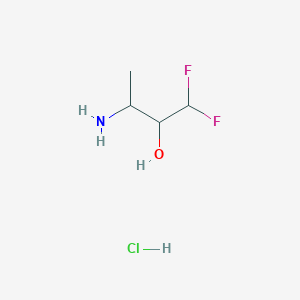
![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)
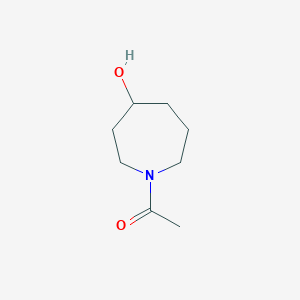
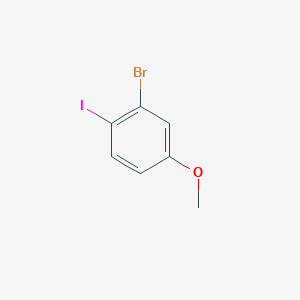
![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)
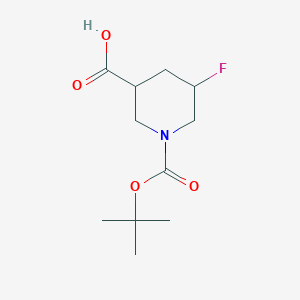
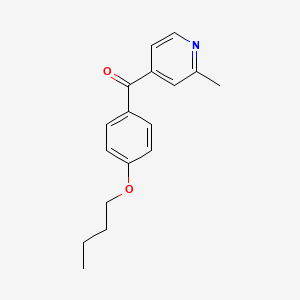
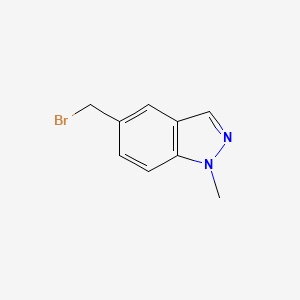
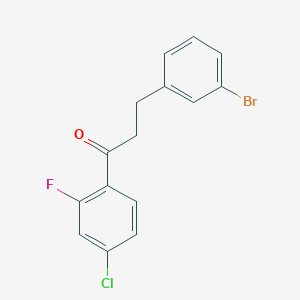
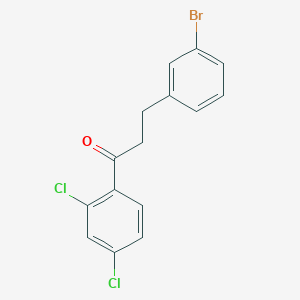
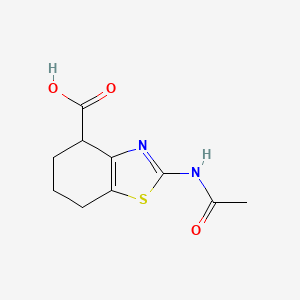
![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)